molecular formula C19H14BrN7O3 B11384195 10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11384195
M. Wt: 468.3 g/mol
InChI Key: ZSICBXXSMVJEMJ-UHFFFAOYSA-N
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Description

This complex compound has a fascinating structure, combining multiple aromatic rings and heterocycles. Its systematic name is quite a mouthful, but let’s break it down:

    10-(4-bromophenyl): Indicates a bromine-substituted phenyl group at position 10.

    8-(4-hydroxy-3-methoxyphenyl): Refers to a hydroxy and methoxy-substituted phenyl group at position 8.

    2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Describes the intricate fused ring system.

Preparation Methods

Industrial Production:: Unfortunately, industrial-scale production methods remain elusive due to the compound’s complexity. academic labs may synthesize it for research purposes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The phenolic hydroxyl group could undergo oxidation to form a quinone.

    Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.

    Substitution: The bromine atom may participate in substitution reactions.

Common Reagents::

    Bromine (Br₂): Used for bromination.

    Hydroxide bases (e.g., NaOH): For deprotonation.

    Hydride reagents (e.g., LiAlH₄): For reduction.

Major Products:: The specific products depend on reaction conditions, but potential outcomes include substituted phenols, quinones, and reduced derivatives.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Researchers explore its reactivity and use it as a building block.

    Catalysis: Investigating its potential as a catalyst or ligand.

Biology and Medicine::

    Drug Discovery: Screening for biological activity.

    Antioxidant Properties: Due to the phenolic moiety.

    Bioconjugation: Linking it to biomolecules.

Industry::

    Materials Science:

    Dyes and Pigments: Its aromatic structure suggests color properties.

Mechanism of Action

The compound’s mechanism likely involves interactions with cellular targets. Further studies are needed to elucidate its precise mode of action.

Properties

Molecular Formula

C19H14BrN7O3

Molecular Weight

468.3 g/mol

IUPAC Name

10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C19H14BrN7O3/c1-30-13-8-10(4-7-12(13)28)17-14-15(9-2-5-11(20)6-3-9)22-23-18(29)16(14)21-19-24-25-26-27(17)19/h2-8,17,28H,1H3,(H,23,29)(H,21,24,26)

InChI Key

ZSICBXXSMVJEMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Br)NC5=NN=NN25)O

Origin of Product

United States

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